Tenofovir Disoproxil USP RC A/Tenofovir Disoproxil (S)-Isomer

Description

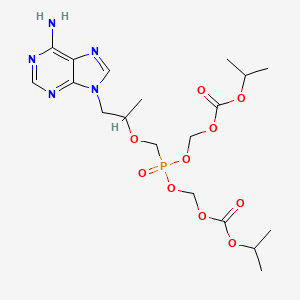

Tenofovir Disoproxil is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and chronic hepatitis B (CHB). The USP RC A designation refers to the United States Pharmacopeia Reference Standard for Tenofovir Disoproxil, ensuring quality control in pharmaceutical formulations. The (S)-Isomer specification highlights the stereochemical purity required to minimize impurities, as enantiomeric impurities may affect efficacy or safety. Analytical methods, such as RP-chiral HPLC, are employed to quantify the (S)-isomer in formulations like Tenofovir Disoproxil Fumarate (TDF) .

Tenofovir Disoproxil is administered as salt forms to enhance stability and bioavailability. The most common salt, Tenofovir Disoproxil Fumarate (TDF), is hydrolyzed in plasma to release tenofovir, which is subsequently phosphorylated intracellularly to its active form, tenofovir diphosphate . Other salts, such as Tenofovir Disoproxil Phosphate (TDP) and Tenofovir Disoproxil Orotate, have been developed to address stability and cost limitations of TDF .

Properties

IUPAC Name |

[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVZFKDSXNQEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N5O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861494 | |

| Record name | Bis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tenofovir Disoproxil involves the conversion of tenofovir to its diester form. The diethyl phosphonate group of tenofovir is converted to its acid using trimethylsilyl chloride in the presence of sodium bromide. The resulting compound is then alkylated with the appropriate chloromethyl ether derivative to form Tenofovir Disoproxil .

Industrial Production Methods

Industrial production of Tenofovir Disoproxil typically involves large-scale synthesis using the aforementioned synthetic routes. The compound is often purified as its fumarate salt to enhance its stability and solubility .

Chemical Reactions Analysis

2.1. Alkylation and Formation of Tenofovir

The synthesis begins with adenine undergoing alkylation to form the parent compound, tenofovir . This step establishes the purine backbone structure. Subsequent phosphorylation converts tenofovir into its active metabolite, tenofovir diphosphate , which acts as a chain terminator in viral replication .

2.2. Condensation Reaction

A critical step involves the condensation of tenofovir with chloromethyl sec-propyl carbonic ether in the presence of dewatering agents (e.g., anhydrous calcium chloride) to form the disoproxil ester. This reaction introduces the isopropoxy carbonyl groups, enhancing the prodrug’s solubility and cellular uptake .

Reaction Conditions :

-

Reagents : Tenofovir, chloromethyl sec-propyl carbonic ether, triethylamine, DMF.

-

Temperature : 40–50°C for initial stirring, followed by 50–80°C during reaction .

-

Purification : Ethyl acetate extraction and recrystallization .

3.1. Chemoenzymatic Approaches

-

Alcohol Dehydrogenase (ADH) Catalysis :

Stereoselective reduction of prochiral ketones (e.g., 1-(6-chloro-9H-purin-9-yl) propan-2-one) using Lactobacillus kefir ADH produces the (R)-alcohol intermediate. Subsequent aminolysis and alkylation yield the S-isomer with >99% enantiomeric excess (ee) . -

Lipase-Mediated Kinetic Resolution :

Immobilized lipase from Burkholderia cepacia resolves racemic mixtures, yielding the (R)-ester with 99% ee. This intermediate is then converted to the S-isomer via hydrolysis and phosphonate cleavage .

3.2. Molecular Docking Insights

Docking studies reveal that the S-isomer’s purine moiety forms hydrogen bonds with Tyr190 and π–anion interactions with Glu145 in ADH, stabilizing the active conformation .

Purification and Characterization

-

Recrystallization : Ethyl acetate is used to isolate high-purity tenofovir disoproxil (99.4% purity) .

-

Analytical Techniques :

Impurities and Quality Control

Common impurities include mono-POC derivatives (e.g., mono-POC methyl tenofovir) and tenofovir isopropyl isoproxil . The USP specification mandates rigorous controls for heavy metals, sulfated ash, and enantiomeric purity .

Research Findings

-

Stereoselectivity : The S-isomer’s antiviral activity is >100-fold higher than the R-isomer, necessitating precise synthesis control .

-

Scale-Up : Processes like azeotropic dehydration and DMF-mediated reactions enable large-scale production .

-

Regulatory Compliance : Analytical methods (e.g., HPLC with chiral selectors) ensure compliance with pharmacopeial standards .

Scientific Research Applications

Tenofovir Disoproxil has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with enzymes.

Biology: Investigated for its effects on viral replication and cellular processes.

Medicine: Extensively used in the treatment and prevention of HIV-1 and chronic hepatitis B. .

Industry: Employed in the development of combination antiretroviral therapies and as a reference standard in pharmaceutical quality control

Mechanism of Action

Tenofovir Disoproxil exerts its effects by selectively inhibiting viral reverse transcriptase, an enzyme crucial for the replication of retroviruses such as HIV. Upon administration, Tenofovir Disoproxil is hydrolyzed to tenofovir, which is then phosphorylated to tenofovir diphosphate. This active metabolite competes with the natural substrate deoxyadenosine 5’-triphosphate and incorporates into viral DNA, causing chain termination. This inhibits viral replication and reduces viral load .

Comparison with Similar Compounds

Pharmacokinetic and Bioequivalence Profiles

Table 1: Key Pharmacokinetic Comparisons

- TDF vs. TDP : A single-dose study in healthy volunteers demonstrated bioequivalence between TDF (292 mg) and TDP (300 mg), with geometric mean ratios (GMRs) for Cmax and AUC within 0.8–1.25 . TDP also exhibits enhanced solid-state stability compared to TDF, which degrades in alkaline conditions .

- TDF vs. TAF: TAF bypasses plasma hydrolysis, leading to 90% lower plasma tenofovir concentrations but higher intracellular tenofovir diphosphate levels. This reduces renal and bone toxicity but may increase lipid abnormalities .

Stability and Manufacturing Considerations

- TDF : Chemically unstable in alkaline solutions, requiring stringent formulation controls .

- TDP : Developed to address instability, TDP retains crystallinity and solubility comparable to TDF while offering better solid-state stability .

Cost and Accessibility

Biological Activity

Tenofovir disoproxil fumarate (TDF) is a nucleotide analog reverse transcriptase inhibitor primarily used in the treatment of HIV and chronic hepatitis B virus (HBV) infections. As a prodrug, TDF is converted in vivo to its active form, tenofovir, which then undergoes further phosphorylation to form tenofovir diphosphate, the compound responsible for its antiviral activity. This article reviews the biological activity of TDF and its S-isomer, focusing on pharmacodynamics, pharmacokinetics, clinical efficacy, safety profiles, and recent research findings.

Tenofovir exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of retroviruses such as HIV and HBV. The mechanism involves:

- Inhibition of Reverse Transcriptase : Tenofovir diphosphate competes with the natural substrate deoxyadenosine 5′-triphosphate for incorporation into viral DNA, leading to chain termination.

- Direct Binding : The active metabolite binds to the viral polymerases, effectively blocking viral replication.

Pharmacokinetics

The pharmacokinetic profile of TDF shows significant differences compared to its parent compound tenofovir. Key points include:

- Bioavailability : TDF has improved oral bioavailability due to its prodrug formulation, allowing for better absorption and higher intracellular concentrations of tenofovir diphosphate.

- Intracellular Accumulation : Studies indicate that TDF achieves over a 1000-fold increase in intracellular concentrations compared to tenofovir alone, enhancing its antiviral efficacy against HIV .

HIV Treatment

TDF has been a cornerstone in antiretroviral therapy (ART) for HIV due to its potent antiviral activity:

- Phase III Trials : Clinical trials demonstrated that TDF significantly reduces viral loads in treatment-naïve and experienced patients. It is often used in combination with other antiretrovirals to enhance therapeutic outcomes .

- Resistance Patterns : While TDF is effective against many strains of HIV, certain mutations (e.g., K65R) can confer resistance, necessitating resistance testing prior to therapy initiation .

Hepatitis B Treatment

TDF has shown robust efficacy in managing chronic HBV infections:

- Long-term Studies : A 36-month prospective study highlighted TDF's sustained virologic response rates and favorable safety profile among patients with chronic hepatitis B .

- Real-world Effectiveness : Data from routine clinical practice confirm TDF's effectiveness in diverse patient populations, supporting its use as a first-line treatment option .

Safety Profile

Despite its efficacy, TDF is associated with certain adverse effects:

- Renal Toxicity : Long-term use can lead to renal impairment and decreased bone mineral density. Monitoring kidney function is essential during therapy .

- Alternative Formulations : Tenofovir alafenamide (TAF), a newer formulation, offers a more favorable safety profile with reduced toxicity while maintaining potent antiviral effects .

Recent Research Findings

Recent studies have explored additional applications of TDF beyond HIV and HBV:

- SARS-CoV-2 Inhibition : Preliminary findings suggest that TDF may inhibit SARS-CoV-2 replication in vitro, indicating potential for repurposing in COVID-19 treatment .

- Molecular Docking Studies : Research shows that tenofovir can bind to SARS-CoV-2 RNA-dependent RNA polymerase, suggesting a novel mechanism of action that warrants further investigation .

Data Tables

| Study | Population | Treatment Duration | Outcomes |

|---|---|---|---|

| Gasselin et al. (2020) | HIV-infected patients | 96 weeks | Significant reduction in viral load with TDF |

| Non-interventional Study (2016) | Chronic HBV patients | 36 months | Sustained virologic response; good safety profile |

| SARS-CoV-2 Study (2020) | Cell culture | N/A | Reduced viral genome production with TDF |

Q & A

Q. What analytical methods are recommended for quantifying Tenofovir Disoproxil in pharmaceutical formulations?

Methodological Answer: Quantification of Tenofovir Disoproxil in formulations and biological matrices requires validated analytical techniques. Key methods include:

- HPLC : Utilizes C18 columns with mobile phases like phosphate buffer (pH 3.0) and methanol (70:30 v/v), detection at 260 nm, and linear ranges of 5–50 µg/mL .

- HPTLC : Silica gel plates with chloroform:methanol:ammonia (8:2:0.1 v/v) as the solvent system, quantification via UV densitometry at 254 nm .

- LC-MS/MS : Offers high sensitivity (LOQ: 0.5 ng/mL) using electrospray ionization (ESI) in positive mode, with deuterated internal standards for precision .

Validation parameters (linearity, precision, accuracy) must comply with ICH guidelines.

Q. What formulation strategies mitigate hydrolysis of Tenofovir Disoproxil?

Methodological Answer: To prevent hydrolysis during formulation:

- Dry Granulation : Preferred over wet granulation to avoid moisture exposure, which accelerates degradation .

- Excipient Compatibility : Use non-hygroscopic excipients (e.g., microcrystalline cellulose, croscarmellose sodium) validated via stress testing (40°C/75% RH for 6 months) .

- Coating : Enteric coatings (e.g., hydroxypropyl methylcellulose phthalate) protect against gastric pH instability .

Q. What stability considerations are critical for Tenofovir Disoproxil under storage?

Methodological Answer: Stability is influenced by:

- Temperature : Store at 2–8°C in airtight containers; degradation occurs above 25°C, with ~5% loss after 12 months .

- Incompatibilities : Avoid strong oxidizers, acids, or bases; degradation products include tenofovir monoester and methyl isoproxil .

- Light Sensitivity : Use amber glass vials; UV exposure increases impurity levels by 2–3% .

Advanced Research Questions

Q. How can discrepancies in renal safety data between clinical trials be addressed?

Methodological Answer: Conflicting renal safety outcomes (e.g., serum creatinine elevation rates ranging from 2.2% to 5.6%) require:

- Multivariate Analysis : Adjust for baseline risk factors (e.g., age >50, concomitant nephrotoxins, low body weight) using Cox proportional hazards models .

- Pharmacokinetic Monitoring : Measure tenofovir plasma trough levels (target: <0.1 µg/mL) to avoid tubular accumulation .

- Study Design : Stratify randomization by baseline eGFR and exclude patients with eGFR <60 mL/min .

Q. How can the synthesis of Tenofovir Disoproxil be optimized for industrial-scale production?

Methodological Answer: Process improvements include:

- Stepwise Synthesis :

- Phosphorylation : Use bis-(p-nitrophenyl) chlorophosphate with catalytic DMAP, yielding 85% intermediate purity .

- Esterification : Replace isopropyl chloroformate with neopentyl chloroformate to reduce side reactions (yield: 92% vs. 78%) .

- Salt Formation : Fumaric acid recrystallization in ethanol/water (1:3) achieves 99.5% chiral purity for the (S)-isomer .

- Green Chemistry : Solvent recovery systems reduce waste (PMI improved from 32 to 8) .

Q. How do researchers interpret conflicting efficacy data between Tenofovir Disoproxil and Entecavir in HBV-related HCC?

Methodological Answer: Conflicting survival outcomes (e.g., 5-year OS: 82% vs. 76%) are resolved via:

- Restricted Mean Survival Time (RMST) Analysis : At 5 years, RMST difference of 1.82 months (95% CI: 0.14–3.51) favors Tenofovir, indicating delayed recurrence .

- Subgroup Analysis : Patients with portal vein invasion show greater benefit (HR: 0.72 for RFS) .

- Adherence Monitoring : Pill counts and MEMS caps to control for variable drug exposure .

Q. What methodologies detect and quantify impurities in Tenofovir Disoproxil?

Methodological Answer: Impurity profiling requires:

- LC-MS/MS Full-Scan Mode : Detects tenofovir isoproxil monoester (m/z 508.1 → 292.1) and methyl isoproxil (m/z 494.1 → 278.1) with ±0.1 amu accuracy .

- Forced Degradation Studies : Acid hydrolysis (0.1N HCl, 60°C) produces 3.2% impurities; compare against USP reference standards .

- Chiral HPLC : Polysaccharide columns (Chiralpak AD-H) resolve (S)-isomer from (R)-enantiomers (resolution factor >2.0) .

Q. How should clinical trials compare Tenofovir Disoproxil with next-generation analogs (e.g., TAF)?

Methodological Answer: Design considerations include:

- Non-Inferiority Margins : Set Δ = 10% for primary endpoints (e.g., viral load suppression <50 copies/mL) .

- Bone/Renal Biomarkers : Dual-energy X-ray absorptiometry (DXA) and eGFR by CKD-EPI equation at 48-week intervals .

- Crossover Arms : After 96 weeks, switch TDF to TAF to assess lipid profile changes (LDL increases by 12 mg/dL observed) .

Q. What explains variability in PrEP efficacy across populations?

Methodological Answer: Variable efficacy (44–92% HIV risk reduction) is addressed via:

- Drug Exposure Monitoring : Measure intracellular tenofovir-diphosphate (TFV-DP) in dried blood spots; thresholds >700 fmol/punch correlate with 90% efficacy .

- Behavioral Covariates : Adjust for condomless sex acts and STI incidence in Poisson regression models .

- Population PK Modeling : Estimate TFV-DP accumulation in mucosal tissues using nonlinear mixed-effects models (NONMEM) .

Q. How is chiral purity assessed for Tenofovir Disoproxil (S)-Isomer?

Methodological Answer: Chiral purity (>99%) is validated using:

- Polarimetric Analysis : Specific rotation [α]D²⁵ = +12.5° (c = 1, MeOH) for the (S)-isomer vs. -12.3° for (R) .

- Chiral SFC : Supercritical fluid chromatography with amylose tris(3,5-dimethylphenylcarbamate) columns (retention time: 8.2 min for (S)-isomer) .

- USP RC A Standards : Compare retention times and MS/MS fragmentation patterns with USP-certified reference materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.